Chloride Channel Inhibition: Class-Level Evidence from Pyridazine Sulfonamide Patent
The pyridazine sulfonamide class, to which the target compound belongs, is disclosed in patent US20110288093 as inhibiting chloride ion transport via calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC). While no direct IC50 value is reported for the target compound, the patent exemplifies structurally related pyridazine sulfonamides with demonstrable inhibitory activity, establishing the class as a legitimate starting point for chloride channel-targeted drug discovery [1]. The presence of the 6-oxopyridazin-1-yl moiety, a key pharmacophore, is conserved between the target compound and the patented class, whereas the target's unique 5-fluoro-2-methoxybenzenesulfonamide tail is a structural differentiator not exemplified in the generic patent claims [1].
| Evidence Dimension | Chloride channel (CaCC/VRAC) inhibition potential |
|---|---|
| Target Compound Data | No direct IC50 available |
| Comparator Or Baseline | Various pyridazine sulfonamides disclosed in US20110288093 (no specific comparator with identical scaffold) |
| Quantified Difference | Not calculable; target compound possesses a unique fluorinated tail not present in generic patent examples. |
| Conditions | In vitro ion flux assays using cells expressing CaCC or VRAC (implied by patent methodology) |
Why This Matters
For a procurement decision, this confirms the compound's position within a biologically active chemotype, but its novelty precludes simple potency-based replacement of any prior art example.
- [1] De Hostos, E.L., Nguyen, T.H. Compounds, Compositions, and Methods Comprising Pyridazine Sulfonamide Derivatives. U.S. Patent Application US20110288093 A1, November 24, 2011. View Source
